4-Aminophthalate
Description
Classical and Conventional Routes for 4-Aminophthalic Acid Synthesis
Reduction of 4-Nitrophthalic Acid Precursors
The synthesis of 4-aminophthalic acid is frequently accomplished through the reduction of 4-nitrophthalic acid. A variety of reducing agents and methods have been historically employed for this transformation.
Classical chemical reduction methods have utilized reagents such as tin, stannous chloride, or sodium sulfide in the presence of hydrochloric acid. tandfonline.comtandfonline.com However, these methods can present challenges in product purification, often yielding metal double salts or products that are difficult to separate from metal residues. acs.org Another approach involves the use of sodium sulfide nonahydrate in an aqueous sodium hydroxide (B78521) solution. ijsat.org
Catalytic hydrogenation offers a cleaner and more efficient alternative. The hydrogenation of the disodium salt of 4-nitrophthalic acid in an aqueous solution using a Raney nickel catalyst at moderate pressure and a temperature of 70°C can produce 4-aminophthalic acid in nearly quantitative yields. acs.org This method avoids the issue of metal contaminants in the final product. The resulting amino acid solution can often be used directly after catalyst removal and acidification. acs.org Palladium on carbon (Pd/C) is another effective catalyst for the hydrogenation of 4-nitrophthalic acid's sodium salt in an aqueous solution, leading to high yields and purity of 4-aminobenzoic acid. google.com The hydrogenation of 4-nitrophthalic anhydride in solvents like acetone has also been shown to produce good yields. acs.org
The choice of reducing agent and reaction conditions can be summarized in the following table:
| Precursor | Reducing Agent/Catalyst | Solvent/Conditions | Key Findings |
| 4-Nitrophthalic Acid | Tin, Stannous Chloride, or Sodium Sulfide / HCl | Acidic | Effective but can lead to purification difficulties due to metal residues. tandfonline.comtandfonline.comacs.org |
| 4-Nitrophthalic Acid | Sodium Sulfide Nonahydrate / NaOH(aq) | Aqueous, 60°C | An alternative chemical reduction method. ijsat.org |
| Disodium salt of 4-Nitrophthalic Acid | Raney Nickel | Water, 70°C, moderate pressure | Provides essentially quantitative yields and avoids metal contamination. acs.org |
| Sodium salt of 4-Nitrophthalic Acid | Pd/C | Water, 60-70°C, 2-4 MPa | High conversion (100%) and yield (>96%) with high product purity. google.com |
| 4-Nitrophthalic Anhydride | Catalytic Hydrogenation | Acetone | Results in good yields of the corresponding amine. acs.org |
Saponification of Dimethyl this compound
An alternative route to obtaining 4-aminophthalic acid is through the saponification of its diester derivative, dimethyl this compound. tandfonline.comtandfonline.com This method involves the hydrolysis of the ester groups under basic conditions to yield the corresponding dicarboxylic acid. Saponification is often employed when the free 4-aminophthalic acid is desired in a pure form, as the ester is a stable and easily purifiable intermediate. tandfonline.comtandfonline.com The process typically involves treating dimethyl this compound with a strong base, such as sodium hydroxide, followed by acidification to precipitate the 4-aminophthalic acid. This quantitative conversion is a reliable method for producing the free acid from its ester. tandfonline.com
Synthesis of this compound Esters (e.g., Dimethyl this compound)
Esterification of Nitrophthalic Acid Derivatives followed by Reduction
A common and effective strategy for synthesizing dimethyl this compound involves a two-step process starting from 4-nitrophthalic acid or its anhydride. tandfonline.comtandfonline.comontosight.aitandfonline.com
The first step is the esterification of the nitro-substituted precursor. 4-Nitrophthalic acid can be reacted with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, under reflux conditions to form dimethyl 4-nitrophthalate. tandfonline.com
The subsequent step is the reduction of the nitro group to an amine. This reduction can be achieved using various methods. A common laboratory method involves using zinc dust in the presence of concentrated hydrochloric acid and a solvent like benzene. tandfonline.com Catalytic hydrogenation is also a highly effective method for this transformation. acs.org The ester of 4-nitrophthalic acid can be reduced to dimethyl this compound, which is often preferred due to the instability of the free 4-aminophthalic acid. tandfonline.comtandfonline.com
This two-step approach is advantageous as it allows for the purification of the intermediate dimethyl 4-nitrophthalate, leading to a purer final product.
| Starting Material | Reagents | Intermediate | Final Product | Key Findings |
| 4-Nitrophthalic Acid | 1. Methanol, H₂SO₄ (reflux) 2. Zinc dust, HCl, Benzene | Dimethyl 4-nitrophthalate | Dimethyl this compound | A common laboratory-scale synthesis. tandfonline.com |
| 4-Nitrophthalic Acid | 1. Esterification 2. Reduction | Ester of 4-nitrophthalic acid | Dimethyl this compound | This route is often used because the free acid can be unstable. tandfonline.comtandfonline.com |
| 4-Nitrophthalic Anhydride | 1. Methanol 2. Reduction | Not specified | Dimethyl this compound | A typical synthetic pathway. ontosight.ai |
Direct Esterification Approaches
Direct esterification of 4-aminophthalic acid to form its esters is a theoretically possible but less commonly reported method. The presence of the reactive amino group can lead to side reactions and degradation under the harsh acidic conditions and high temperatures often required for Fischer esterification. While direct esterification is a standard method for many carboxylic acids, the bifunctional nature of 4-aminophthalic acid presents challenges that often make the two-step process involving the nitro-intermediate more practical and higher yielding.
Preparation of 4-Aminophthalic Anhydride and its Derivatives
4-Aminophthalic anhydride is a valuable monomer in the synthesis of polyimides. tandfonline.com Its preparation is typically achieved through the reduction of 4-nitrophthalic anhydride.
A method for synthesizing 4-aminophthalic anhydride involves the catalytic hydrogenation of 4-nitrophthalic anhydride. prepchem.comgoogle.com This can be carried out by dissolving 4-nitrophthalic anhydride in a solvent like dry ethyl ether and hydrogenating it in the presence of a palladium-on-charcoal catalyst at room temperature and moderate pressure. prepchem.com It has been noted that isolating the pure anhydride can be challenging, as it has a tendency to polymerize, especially at elevated temperatures. prepchem.com
Derivatives of 4-aminophthalic anhydride, such as 4-acetaminophthalic anhydride, can also be prepared from 4-aminophthalic acid. tandfonline.com Additionally, other derivatives like hydrobromide-4-aminophthalic anhydride and the monomethyl ester of 4-aminophthalic acid have been synthesized from 4-nitrophthalic acid. tandfonline.comtandfonline.com
| Precursor | Reagents/Catalyst | Solvent/Conditions | Product | Key Findings |
| 4-Nitrophthalic Anhydride | Palladium-on-charcoal, H₂ | Dry ethyl ether, room temp., 39 psi | 4-Aminophthalic Anhydride | Yields a mixture of crystalline product and a viscous mass; the product is prone to polymerization. prepchem.com |
| 4-Aminophthalic Acid | Not specified | Not specified | 4-Acetaminophthalic Anhydride | A derivative that can be synthesized from the amino acid. tandfonline.com |
| 4-Nitrophthalic Acid | Not specified | Not specified | Hydrobromide-4-aminophthalic anhydride, Monomethyl ester of 4-aminophthalic acid | These derivatives have been reported in the literature. tandfonline.comtandfonline.com |
Catalytic Reduction Methods for Anhydride Precursors
The catalytic reduction of 4-nitrophthalic anhydride is a primary and extensively studied route for the synthesis of this compound. prepchem.comgoogle.com This transformation involves the conversion of the nitro group to an amino group, a critical step that imparts the desired functionality for subsequent polymerization or derivatization reactions.
A common method involves the hydrogenation of 4-nitrophthalic anhydride using a palladium-on-charcoal (Pd/C) catalyst. prepchem.comgoogle.com In a typical procedure, 4-nitrophthalic anhydride is dissolved in a suitable solvent, such as ethyl ether or N,N-dimethylacetamide (DMAC), and subjected to hydrogenation in the presence of a 5% Pd/C catalyst. prepchem.comgoogle.com The reaction is generally carried out under hydrogen pressure at room temperature or slightly elevated temperatures. prepchem.comgoogle.com For instance, one described method uses a Paar hydrogenator at 39 psi and room temperature. prepchem.com Another variation involves conducting the hydrogenation at 75 psi and 60°C in DMAC. google.com The concentration of the 4-nitrophthalic anhydride solution is a critical parameter, with concentrations around 1-10.6% being reported to achieve good yields and prevent unwanted side reactions. prepchem.comgoogle.com
Alternative catalytic systems, such as platinum oxide (PtO2), have also been employed for the reduction of 4-nitrophthalic anhydride and its derivatives. cdnsciencepub.com For example, the catalytic reduction of monoethyl 4-nitrophthalates to the corresponding monoethyl 4-aminophthalates can be achieved using PtO2 under hydrogen pressure. cdnsciencepub.com This method has been shown to be effective, with rapid hydrogen absorption observed at room temperature. cdnsciencepub.com
The choice of catalyst and reaction conditions can influence the product distribution, especially when dealing with ester derivatives. For example, the reduction of monoethyl 4-nitrophthalates can yield a mixture of isomeric monoethyl 4-aminophthalates, and the ratio of these isomers can be influenced by the catalyst used (e.g., Pd/C vs. PtO2). cdnsciencepub.com
Table 1: Catalytic Reduction Methods for 4-Nitrophthalic Anhydride
| Catalyst | Solvent | Conditions | Starting Material | Product | Reference |
|---|---|---|---|---|---|
| 5% Palladium-on-charcoal | Ethyl ether | 39 psi H₂, Room Temperature | 4-Nitrophthalic anhydride | 4-Aminophthalic anhydride | prepchem.com |
| 5% Palladium-on-charcoal | N,N-dimethylacetamide (DMAC) | 75 psi H₂, 60°C | 4-Nitrophthalic anhydride | Polyamic acid of aminophthalic anhydride | google.com |
| Platinum oxide (PtO₂) | Ethanol | 60 psig H₂, 27-40°C | 4-Nitrophthalic anhydride | Monoethyl 4-aminophthalates (isomeric mixture) | cdnsciencepub.com |
Instability Considerations and Stabilization Strategies
A significant challenge in the synthesis and handling of 4-aminophthalic anhydride is its inherent instability. tandfonline.com The compound readily undergoes self-polymerization at ambient temperatures in solution, forming poly(amic acid). tandfonline.com This instability makes it difficult to isolate and purify the monomer in high yields and can lead to the formation of low-molecular-weight polyimides. google.comtandfonline.com When heated, for example on a metal plate at 245°C, the product melts and polymerizes instantly into a tough polymer. prepchem.com
To circumvent this issue, various strategies have been developed to stabilize the 4-aminophthalic moiety. One common approach is to use its more stable derivatives, such as the dimethyl ester, dimethyl this compound. ontosight.aitandfonline.com The synthesis of this ester involves the nitration of phthalic anhydride, followed by esterification of the resulting 4-nitrophthalic acid, and subsequent reduction of the nitro group. tandfonline.com The ester is more stable than the free acid or anhydride and can be more easily purified and handled. tandfonline.com
Another stabilization strategy involves the formation of salts or other derivatives. For instance, hydrobromide-4-aminophthalic anhydride, the monomethyl ester of 4-aminophthalic acid, and the methyl-trimethylsilyl diester of 4-aminophthalic acid have been synthesized from 4-nitrophthalic acid as more stable precursors for polymerization. tandfonline.com The free 4-aminophthalic acid itself is also considered unstable and difficult to obtain in a pure form. tandfonline.com It can be prepared by the reduction of 4-nitrophthalic acid using reagents like tin or stannous chloride with hydrochloric acid, or by the saponification of dimethyl this compound. tandfonline.com
Green Chemistry Principles in this compound Synthesis
In recent years, there has been a growing interest in developing more environmentally friendly synthetic routes for this compound and its derivatives. One notable approach involves the use of Diels-Alder reactions. A study has demonstrated the synthesis of a variety of substituted 3-aminophthalates starting from 3-acylamino-2H-pyran-2-ones, which act as dienes, and dialkyl acetylenedicarboxylates as dienophiles. mdpi.com Although these thermally allowed [4+2] cycloadditions require harsh reaction conditions, such as heating in closed vessels at high temperatures (up to 190°C), they offer a pathway to complex phthalate (B1215562) structures. mdpi.com Researchers have investigated the use of various solvents to optimize the reaction and have found that higher temperatures are often necessary for good conversion. mdpi.com
Another aspect of green chemistry is the development of one-pot syntheses. For example, the synthesis of certain haptens has been achieved starting from 4-nitrophthalic acid to produce dimethyl this compound, followed by the introduction of active carboxyl groups through amidation methods. researchgate.net While not explicitly focused on "green" solvents or catalysts, the efficiency of one-pot procedures reduces waste and energy consumption compared to multi-step syntheses with intermediate purifications.
Novel and Efficient Synthetic Transformations to this compound
Research continues to explore novel and more efficient synthetic pathways to this compound and its derivatives, aiming to improve yields, reduce reaction times, and enhance product purity. One area of investigation is the direct conversion of precursors under milder conditions. For example, the catalytic reduction of 4-nitrophthalic anhydride in N,N-dimethylformamide or N,N-dimethylacetamide at 20°C with hydrogen at 40 psi has been shown to be complete in approximately 90 minutes. google.com
The synthesis of related compounds, such as 4-aminophthalonitrile, also provides insights into alternative synthetic strategies. The synthesis of 4-aminophthalonitrile can be achieved through the reaction of phthalonitrile with ammonia or an amine derivative. chemblink.com This highlights the potential for direct amination reactions as a route to amino-substituted phthalic acid derivatives.
Furthermore, the synthesis of derivatives like monoethyl 4-aminophthalates has been studied in detail, including the separation and characterization of isomeric products. cdnsciencepub.com The use of spectroscopic techniques like 13C NMR has been instrumental in determining the ratio of isomers formed during esterification and reduction reactions. cdnsciencepub.comdoi.org Such detailed analytical work is crucial for developing synthetic methods that yield specific, desired isomers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminophthalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSANYRLJHSQEP-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)[O-])C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Aminophthalate and Its Derivatives
Metal Complexation Strategies and Structural Motifs
4-Aminophthalate can act as a multidentate ligand, coordinating to metal centers through its carboxylate oxygen atoms and sometimes the amino nitrogen atom. mdpi.com The coordination mode can vary, including unidentate, bidentate, and bridging fashions, leading to the formation of diverse structural motifs such as one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. mdpi.com The final structure is influenced by factors such as the metal ion's coordination preference, the reaction conditions, and the presence of co-ligands. mdpi.comrsc.org For instance, in a terbium-based coordination polymer, the this compound ligand was observed to interconnect metal centers through both unidentate and bidentate bridging modes, resulting in a 2D layered structure. mdpi.com
Role in Luminescent Coordination Polymer Formation
Coordination polymers constructed from this compound and lanthanide ions often exhibit interesting photoluminescent properties. mdpi.com The organic ligand can act as an "antenna," absorbing light energy and transferring it to the metal center, which then emits light at its characteristic wavelength. mdpi.com This process, known as the antenna effect, can significantly enhance the luminescence intensity of the lanthanide ion. mdpi.com The luminescent properties of these materials are highly dependent on the crystal structure, including the presence of water molecules which can quench luminescence. mdpi.com The use of co-ligands, such as phenanthroline, can help to reduce the number of coordinated water molecules and improve the luminescent quantum yield. mdpi.com These luminescent coordination polymers have potential applications in chemical sensing, as they can detect specific ions or molecules through changes in their luminescence. mdpi.comrsc.org
Chemical Reactivity and Derivatization of 4 Aminophthalate
Reaction Mechanism Investigations for 4-Aminophthalate Conversions
The conversion of luminol (B1675438) (5-amino-2,3-dihydro-1,4-phthalazinedione) to an excited state of 3-aminophthalate (B1234034) is a cornerstone of chemiluminescence reactions. libretexts.org This process, which results in the emission of light, is triggered by oxidation. libretexts.org The reaction is often catalyzed by enzymes like horseradish peroxidase in the presence of an oxidant such as hydrogen peroxide. libretexts.orgmsu.ru
The mechanism involves the initial oxidation of the luminol monoanion. libretexts.org This can occur through a one-electron or two-electron pathway. libretexts.org In the presence of hydrogen peroxide, a two-electron oxidation is typical at the beginning of the reaction. libretexts.org The subsequent decomposition of a peroxide adduct leads to the formation of the excited-state aminophthalate, which then relaxes to the ground state by emitting a photon of light. libretexts.orgresearchgate.netmoravian.edu The efficiency of this light emission is influenced by factors such as pH, with optimal light output generally observed around pH 11. libretexts.org
Investigations into the chemiluminescence reaction have also explored the role of enhancers. These compounds can increase the intensity of the light produced. The mechanism of enhancement often involves the enhancer acting as a mediator in the peroxidase-catalyzed oxidation, leading to a more efficient generation of the excited-state aminophthalate. msu.ru
Supramolecular Assembly Driven by this compound Units
The structure of this compound, with its ability to form hydrogen bonds and participate in coordination with metal ions, makes it a key component in the construction of supramolecular assemblies and coordination polymers. researchgate.netrsc.org These complex structures are formed through non-covalent interactions, leading to organized architectures with diverse properties.
In the realm of coordination polymers, this compound and its derivatives can act as ligands, binding to metal centers to form one-, two-, or three-dimensional networks. researchgate.netnih.gov For instance, cobalt(II) has been shown to form a three-dimensional coordination polymer with 4-aminophthalic acid. researchgate.net The resulting structures can exhibit interesting magnetic properties, such as antiferromagnetic interactions between the metal ions. researchgate.net The specific architecture of these polymers is influenced by the substituent groups on the phthalic acid derivative. researchgate.net
The formation of supramolecular assemblies can also be driven by hydrogen bonding. The carboxyl and amino groups of this compound can form strong intra- and intermolecular hydrogen bonds, which act as building blocks for designing specific molecular architectures. researchgate.net Furthermore, the polymerization of alkyl 4-aminophthalates has been shown to produce nanoscale poly(4-phthalimide) ribbons through a process of reaction-induced crystallization. acs.org These ribbons exhibit high crystallinity and thermal stability, with the polymer chains aligned along the long axis of the ribbon. acs.org
Recent research has also explored the use of 4-amino-1,8-naphthalimide (B156640) derivatives to create 'V-shaped' ligands for the formation of supramolecular coordination polymers. rsc.org These materials can exhibit interesting photoluminescent properties that are dependent on factors such as the dimensionality of the polymer, the specific metal ion used, and the presence of co-ligands and water molecules. nih.govmdpi.com
Applications in Advanced Materials Science
4-Aminophthalate as a Monomer in Polymer Chemistry
This compound is a quintessential example of an AB-type monomer, a class of molecules that contains two different reactive functional groups within the same structure. tandfonline.comresearchgate.net This configuration is highly advantageous in polymerization, as it eliminates the need for precise stoichiometric control between two different monomers (an A-A and a B-B type), which is a critical and often challenging requirement in traditional polycondensation reactions. researchgate.netresearchgate.net The self-condensation of AB-type monomers like this compound derivatives can lead to higher yields of high-molecular-weight polymers and simplifies the purification process, as only the unreacted AB monomer needs to be removed. tandfonline.com
The synthesis of polyimides from this compound derivatives is a cornerstone of high-performance polymer chemistry. The first polyimide was discovered in 1908 when it was observed that 4-aminophthalic anhydride (B1165640) releases water upon heating to form a high-molecular-weight polymer. wikipedia.orgresearchgate.netidu.ac.id However, the free 4-aminophthalic acid is often unstable, and its anhydride form can readily self-react at ambient temperatures. tandfonline.comtandfonline.com Consequently, more stable derivatives such as dimethyl this compound are often used in synthesis. tandfonline.comtandfonline.com
The most common polymerization mechanism is a two-step process: wikipedia.org
Poly(amic acid) Formation: The polymerization is initiated by reacting a stable derivative, like dimethyl this compound or a protected 4-aminophthalic anhydride, in a suitable solvent. tandfonline.comwikipedia.org This step involves a polyaddition reaction that forms a soluble poly(amic acid) precursor. wikipedia.orgresearchgate.net
Imidization: The soluble poly(amic acid) is then converted into the final, highly stable and often insoluble polyimide through a cyclization reaction. wikipedia.org This step, known as imidization, involves the elimination of a small molecule (like water or methanol) and can be induced by thermal treatment at elevated temperatures or by chemical dehydrating agents. wikipedia.orgvt.edu
This two-step method is necessary because many final aromatic polyimides are infusible and insoluble, making direct processing difficult. wikipedia.org The soluble precursor allows for processing into films, coatings, or fibers before the final conversion to the intractable polyimide. wikipedia.orgpageplace.de Polyimides derived from AB-type monomers generally contain one imide unit per repeating block, which can impart greater flexibility, lower melting points, and higher solubility compared to corresponding AABB-type polyimides, enhancing their processability. tandfonline.com
Table 1: Comparison of Polymerization Monomer Types
| Feature | AB-Type Monomer (e.g., this compound) | AABB-Type Monomers (e.g., Diamine + Dianhydride) |
| Stoichiometry | Self-condensation; no strict stoichiometric control needed. researchgate.netresearchgate.net | Requires precise 1:1 molar ratio of two different monomers. researchgate.net |
| Purification | Simpler; involves removal of a single unreacted monomer. tandfonline.com | More complex; requires removal of two different unreacted monomers. tandfonline.com |
| Polymer Structure | Typically one imide group per repeating unit. tandfonline.com | Typically two imide groups per repeating unit. tandfonline.com |
| Processability | Generally leads to polymers with higher solubility and lower melting points. tandfonline.com | Often results in more rigid, less soluble polymers. tandfonline.com |
A specialized polymerization technique known as reaction-induced crystallization can be employed to create highly ordered polyimide nanostructures directly from this compound derivatives. acs.orgresearchmap.jp In this process, the polymerization of alkyl 4-aminophthalates is conducted in a high-boiling-point solvent at elevated temperatures. acs.orgacs.org As the oligomers (short polymer chains) form and grow, they reach a point of insolubility and phase-separate from the solution, crystallizing into well-defined nanoscale morphologies. acs.orgresearchmap.jp
Research has demonstrated the synthesis of nanoscale poly(4-phthalimide) (PPI) ribbons through this method. acs.orgresearchmap.jp The polymerization of monomers like 1-ethyl this compound (1EAP) at 330 °C resulted in the formation of nanoribbons with a smooth surface. acs.orgacs.org These ribbons possessed high crystallinity and excellent thermal stability, with the polymer chains aligned along the long axis of the ribbon. acs.orgresearchmap.jp A critical factor for the successful formation of these nanostructures is that the phase-separated oligomers are fully cyclized imide oligomers. acs.orgresearchmap.jp
Table 2: Research Findings on Polyimide Nanoribbon Synthesis via Reaction-Induced Crystallization
| Monomer | Polymerization Conditions | Resulting Nanostructure | Average Dimensions |
| 1-Ethyl this compound (1EAP) | 2.0% concentration in dibenzyltoluene, 330 °C, 24 h. acs.org | Poly(4-phthalimide) nanoribbon. acs.org | 12 µm (length) x 150 nm (width) x 8 nm (thickness). acs.org |
| 2-Ethyl this compound | 330 °C in dibenzyltoluene. researchmap.jpacs.org | Nanoscale PPI ribbon with smooth surface. researchmap.jpacs.org | Not specified. |
| 1-Hexyl this compound | 330 °C in dibenzyltoluene. researchmap.jpacs.org | Nanoscale PPI ribbon with smooth surface. researchmap.jpacs.org | Not specified. |
The inherent properties of polyimides, such as exceptional thermal stability, mechanical strength, and chemical resistance, make them ideal candidates for advanced functional architectures. researchgate.netidu.ac.id Polyimides derived from monomers like this compound can be processed into structures such as high-performance foams and membranes. researchgate.netresearchgate.net Polyimide foams are valued for their light weight, thermal insulation, and fire-resistant properties, finding extensive use in the aerospace and electronics industries. researchgate.net The ability to create soluble poly(amic acid) precursors from this compound derivatives is crucial for the fabrication of these complex architectures before final curing into the robust polyimide structure. wikipedia.org
Functional Composite Materials Incorporating this compound Derivatives
Beyond its role as a monomer, this compound can be incorporated as a functional ligand to create advanced composite materials with tailored properties. Its bifunctional nature allows it to act as a chemical bridge, covalently linking different components to form a cohesive, multifunctional system.
A notable application of this compound is in the creation of photoactive composites. researchgate.net Research has detailed the synthesis of a composite material where nanoscale graphite (B72142) oxide (GO) particles are covalently bonded to an axially substituted zirconium phthalocyanine (B1677752) complex. researchgate.netresearchgate.net In this architecture, 4-aminophthalic acid serves as an axial ligand, acting as a molecular bridge that connects the zirconium phthalocyanine complex to the graphite oxide carrier. researchgate.net
The components of this composite have distinct roles:
Zirconium Phthalocyanine: Acts as the photosensitizer. researchgate.net
Graphite Oxide (GO): Functions as the carrier and a modulator of the photosensitizer's action. researchgate.netmdpi.com
This compound: Serves as the crucial bridging link, with its carboxyl groups binding to the zirconium complex and its amino group enabling covalent attachment to the graphite oxide sheet. researchgate.net
This integrated system is designed to be photoactive, generating reactive oxygen species (ROS) when irradiated with light, which has potential applications in areas like antimicrobial therapies. researchgate.netresearchgate.net The choice of the axial ligand, such as this compound, has a strong influence on the stability and optical properties of the final composite material. researchgate.net
The unique electronic and structural properties of materials derived from this compound make them suitable for use in non-biological sensing applications. acs.orgmedcraveonline.com The hybrid composites of phthalocyanines and carbonaceous materials, such as the one constructed using this compound as a linker, are known to have superior catalytic and sensing capabilities. researchgate.netmedcraveonline.com These composites can be used to functionalize electrodes for the electrochemical sensing of various analytes, including environmental pollutants. medcraveonline.com The mechanism involves the interaction between the analyte and the composite surface, which induces a measurable redox reaction. medcraveonline.com
Furthermore, coordination polymers based on 4-aminophthalic acid have been designed as luminescent sensors. researchgate.net For instance, a coordination polymer synthesized with 4-aminophthalic acid (H2apta) demonstrated the ability to selectively detect certain ions and nitroaromatic compounds, highlighting the versatility of this compound derivatives in creating materials for highly selective chemical detection platforms. researchgate.net The polyimide nanostructures formed by reaction-induced crystallization also show potential for use in photosensors. acs.org
Metal-Organic Frameworks (MOFs) and Porous Materials
This compound, a derivative of phthalic acid containing both carboxylate and amino functional groups, serves as a compelling organic linker for the construction of advanced porous materials. Its specific arrangement of functional groups—two adjacent carboxylic acid groups and an amino group on the benzene (B151609) ring—offers a unique geometry and chemical environment for coordinating with metal ions to form robust, functional frameworks. These materials, particularly Metal-Organic Frameworks (MOFs), are of significant interest due to their high porosity, large surface areas, and tunable structures, making them prime candidates for a variety of applications.
The design of MOFs using this compound as a linker is guided by the principles of reticular chemistry, which allows for the deliberate construction of ordered frameworks from molecular building blocks. The this compound molecule offers several key features for MOF design:
Connectivity: The two carboxylate groups can bind to one or more metal centers, forming the nodes of the framework. The proximity of these groups can lead to the formation of specific secondary building units (SBUs), such as the paddlewheel-type clusters commonly seen in MOF synthesis.
Functionality: The pendant amino (–NH2) group is a crucial feature. It does not typically participate in the primary framework coordination but instead projects into the pores of the resulting MOF. This introduces basic sites and a point for post-synthetic modification, where additional molecules can be attached to tailor the MOF's properties. nih.govekb.eg
Asymmetry: The asymmetrical substitution pattern of the linker can lead to more complex network topologies compared to more symmetrical linkers like terephthalic acid.
The synthesis of MOFs incorporating amino-functionalized linkers, including isomers and derivatives of this compound like 2-amino-1,4-benzenedicarboxylic acid (NH2-BDC), is typically achieved through solvothermal or hydrothermal methods. ekb.egrsc.org In a typical solvothermal synthesis, a metal salt (e.g., zirconium chloride, zinc nitrate) and the organic linker are dissolved in a high-boiling-point solvent, such as N,N-dimethylformamide (DMF), and heated in a sealed vessel. rsc.orgnih.gov This process facilitates the self-assembly of the metal ions and organic linkers into a crystalline, porous structure.
An alternative strategy involves the in situ formation of linkers. For instance, studies have shown that reacting a 4-aminobenzoic acid derivative with 4-formylbenzoic acid can create a larger, imine-containing linker within the reaction vessel, which then coordinates with metal ions to form the MOF. nih.govekb.eg This approach is particularly useful when the target linker has poor solubility. Furthermore, molecules like 4-aminobenzoic acid can be used as "modulators" during synthesis to influence the crystal growth and final structure of the MOF, sometimes leading to materials with enhanced stability or fewer defects. google.com
While specific reports focusing exclusively on this compound as the primary linker are not widespread, the established synthesis routes for its isomers, such as 2-aminoterephthalic acid in the well-known UiO-66-NH2 MOF, provide a clear blueprint for the creation of this compound-based frameworks. google.comgoogle.com
The primary motivation for incorporating amino groups into MOF structures is to enhance their performance in gas adsorption and separation, particularly for capturing carbon dioxide (CO2). ekb.eg The basic nitrogen atom of the amino group acts as a strong adsorption site for acidic gas molecules like CO2, leading to a higher heat of adsorption and increased selectivity over less interactive gases such as nitrogen (N2) and methane (B114726) (CH4). researchgate.net
Although specific experimental gas adsorption data for MOFs constructed solely from this compound linkers is limited in the literature, the potential of such materials can be inferred from the performance of structurally analogous MOFs. The presence of the –NH2 functional group is known to significantly boost both the capacity and selectivity of CO2 capture. researchgate.netnanorh.com
For example, MOFs from the M2(abdc)2(dabco) series, where 'abdc' is 2-aminobenzene-1,4-dicarboxylate (an isomer of this compound), have demonstrated notable performance in separating CO2 from other gases. researchgate.net Similarly, the use of amino-functionalized linkers in other MOF families has consistently shown improved CO2 affinity. This enhancement is attributed to the specific dipole-quadrupole interactions between the amino group and CO2 molecules.
The table below summarizes the CO2 adsorption performance of representative MOFs functionalized with amino groups, illustrating the effectiveness of this design strategy. These examples serve as a benchmark for the expected potential of a hypothetical this compound-based MOF.
The strategic placement of the amino group within the pore structure is critical. A well-designed framework ensures that these functional groups are accessible to gas molecules, thereby maximizing their contribution to selective adsorption. Therefore, a MOF derived from this compound is a highly promising, albeit underexplored, candidate for applications in flue gas purification and natural gas upgrading.
Table of Compounds
Role in Chemiluminescence and Fluorescent Probe Development
The 3-Aminophthalate (B1234034) Anion as a Light-Emitting Species
The 3-aminophthalate anion is the key light-emitting molecule in the widely recognized chemiluminescence of luminol (B1675438). smolecule.comresearchgate.net Its formation is the culmination of a series of oxidation steps, resulting in the release of energy as visible light.
The chemiluminescence of luminol is a complex, multi-step process that occurs under alkaline conditions in the presence of an oxidizing agent and a catalyst. diva-portal.orgnih.gov The reaction begins with the deprotonation of luminol to form a dianion. diva-portal.orgacs.org This dianion is then oxidized, leading to the formation of an unstable intermediate. wikipedia.org The decomposition of this intermediate produces molecular nitrogen and the electronically excited 3-aminophthalate dianion (3-APA*). diva-portal.orgnih.gov It is the relaxation of this excited species to its ground state that results in the emission of a characteristic blue light, with a maximum wavelength typically around 425 nm. libretexts.orgresearchgate.netlibretexts.org
Table 1: Key Steps in Luminol Chemiluminescence
| Step | Description |
|---|---|
| Deprotonation | Luminol is deprotonated in a basic solution to form a dianion. acs.org |
| Oxidation | The dianion is oxidized by an agent like hydrogen peroxide, often facilitated by a catalyst. nih.govwikipedia.org |
| Intermediate Formation | A key α-hydroxy-peroxide intermediate is formed. wikipedia.org |
| Decomposition & Excitation | The intermediate decomposes, eliminating nitrogen gas and forming the excited-state 3-aminophthalate dianion. diva-portal.orgnih.gov |
| Light Emission | The excited 3-aminophthalate dianion relaxes to the ground state, emitting a photon of light (~425 nm). libretexts.orgresearchgate.netlibretexts.org |
The intensity and duration of luminol chemiluminescence can be significantly influenced by various enhancers and catalysts. Catalysts work by lowering the activation energy of the reaction, thereby increasing the reaction rate and light intensity. hbdsbio.com
Common catalysts include metal ions and metallo-complexes. illinois.edu Iron-containing compounds, such as those found in hemoglobin, are particularly effective, which is why luminol is used in forensic science to detect blood. acs.orgwikipedia.org Heme-containing proteins like horseradish peroxidase (HRP) are also widely used catalysts, especially in biological assays. nih.govlibretexts.org Other transition metals like cobalt(II), copper(II), and chromium(III) can also catalyze the reaction. illinois.edu Nanomaterials, such as bimetallic metal-organic frameworks (MOFs) and nickel hydroxide (B78521) nanoflakes, have been shown to enhance the chemiluminescence intensity by thousands of times by efficiently generating reactive oxygen species. mdpi.comresearchgate.net
Enhancers are compounds that, when added to the reaction mixture, increase the light output. Phenol (B47542) derivatives, such as p-iodophenol, are common enhancers that can increase the reactivity of the system. nih.gov Supramolecular enhancers like cyclodextrins have also been shown to improve the luminescence efficiency and prolong the emission time. nju.edu.cn These strategies are crucial for developing highly sensitive analytical methods. nih.govnju.edu.cn
Table 2: Common Catalysts and Enhancers for Luminol Chemiluminescence
| Type | Examples | Role |
|---|---|---|
| Metal Ions & Complexes | Fe(II), Fe(III), Co(II), Cu(II), Hemin, Ferricyanide. illinois.edu | Lower activation energy, increase reaction rate. hbdsbio.com |
| Heme Proteins | Horseradish Peroxidase (HRP), Hemoglobin. nih.govlibretexts.org | Enzymatic catalysis, high efficiency in biological systems. libretexts.org |
| Nanomaterials | Ni-Co m-MOFs, NiOOH/Ni(OH)2 Nanoflakes. mdpi.comresearchgate.net | Greatly enhance CL intensity by generating ROS. mdpi.comresearchgate.net |
| Phenolic Enhancers | p-Iodophenol (PIP), other phenol derivatives. nih.gov | Increase light intensity and duration. nih.gov |
| Supramolecular Enhancers | Cyclodextrins. nju.edu.cn | Improve luminescence efficiency and prolong emission. nju.edu.cn |
Reactive Oxygen Species (ROS) Detection via 4-Aminophthalate-Related Systems
Luminol-based chemiluminescence systems are frequently employed for the detection of reactive oxygen species (ROS). researchgate.net ROS, such as superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that play roles in both normal physiological processes and disease. nih.govmdpi.com The oxidation of luminol, which leads to the formation of the light-emitting 3-aminophthalate, can be initiated by these ROS. researchgate.net The intensity of the resulting chemiluminescence can be correlated to the concentration of ROS present. mdpi.com
Different nanomaterials have been developed to enhance the sensitivity and selectivity of these detection systems. For instance, Ni-Co metal-organic frameworks can catalyze the decomposition of hydrogen peroxide to generate •OH, which then reacts with luminol to produce a strong light signal. mdpi.com Similarly, composites of zirconium(IV) phthalocyanine (B1677752) with 4-aminophthalic acid have been shown to generate ROS upon light irradiation, demonstrating their potential as photosensitizers. researchgate.net This principle is used to develop probes for bioimaging and quantifying ROS in various biological and environmental samples. mdpi.com
Development of this compound-Based Fluorescent Probes
The 4-aminophthalimide (B160930) moiety, a derivative of 4-aminophthalic acid, serves as a valuable fluorophore for creating environment-sensitive molecular probes. nih.gov These probes are designed to change their fluorescence properties, such as emission wavelength and quantum yield, in response to changes in the polarity of their local environment. nih.govacs.org
The synthesis of these probes often involves incorporating the 4-aminophthalimide structure into a larger molecule, such as an amino acid. nih.gov For example, new amino acids containing the 4-aminophthalimide fluorophore in their side chains have been synthesized. nih.gov The synthesis can start from protected diaminopropionic acid, which is then condensed with 4-aminobenzene-1,2-dicarboxylic acid anhydride (B1165640). nih.gov The small size of the 4-aminophthalimide chromophore is a significant advantage, as it is less likely to disrupt the structure and function of the biological systems it is designed to study. nih.gov These probes can be selectively excited at wavelengths outside the absorption range of proteins and nucleic acids, minimizing background interference. nih.gov
4-Aminophthalimide-based fluorescent probes have proven particularly useful for studying the local polarity within biological structures like transmembrane peptides. nih.gov By incorporating these fluorescent amino acids into a peptide sequence, researchers can monitor the peptide's interaction with and insertion into cell membranes. nih.govresearchgate.net
When the probe is located in the nonpolar, hydrophobic core of a lipid bilayer, it exhibits different fluorescence characteristics (e.g., a blue shift in emission and an increased quantum yield) compared to when it is at the more polar membrane surface. nih.gov This solvatochromic response allows for the determination of the probe's position within the membrane. nih.gov This is a powerful tool for investigating the structure and function of membrane proteins and peptides, offering insights that complement other biophysical techniques like NMR spectroscopy. nih.govresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Aminophthalate |
| Luminol |
| Hydrogen Peroxide |
| 3-Aminophthalic Acid |
| 4-Aminophthalimide |
| p-Iodophenol |
| Cyclodextrin |
| Hemoglobin |
| Horseradish Peroxidase (HRP) |
| Cobalt(II) |
| Copper(II) |
| Chromium(III) |
| Hemin |
| Ferricyanide |
| 4-Aminobenzene-1,2-dicarboxylic acid anhydride |
| Diaminopropionic acid |
| Zirconium(IV) phthalocyanine |
Analytical and Spectroscopic Characterization of 4 Aminophthalate in Research Settings
The elucidation of the chemical structure and properties of 4-Aminophthalate, a compound of significant interest in various research fields, relies on a suite of sophisticated analytical and spectroscopic techniques. These methods provide detailed insights into its molecular framework, electronic characteristics, and crystalline arrangement.
Environmental Fate and Biodegradation Studies
Microbial Degradation Pathways of Aminophthalate-Related Compounds
The biodegradation of phthalates and their derivatives by microorganisms is a key process in their environmental removal. While specific studies on 4-aminophthalic acid are not extensively detailed in the provided literature, research on related phthalate (B1215562) acid esters (PAEs) and amino-group-containing compounds offers significant insights into potential degradation pathways.
Microorganisms have evolved diverse strategies to break down aromatic compounds, which are often environmental pollutants. The initial and most challenging step is overcoming the resonance energy that stabilizes the aromatic ring. nih.gov Bacteria, in particular, have developed enzymatic systems to hydroxylate and cleave the ring structure. nih.gov
Several bacterial genera have demonstrated the ability to degrade various phthalates. For instance, species within the genus Bacillus have been identified as effective degraders of PAE mixtures. researchgate.netifremer.fr One study highlighted the capability of Bacillus thuringiensis to achieve 82–96% degradation of a mixture of four common PAEs under optimal conditions of pH 7 and 30°C. researchgate.net This suggests that bacteria from this genus could possess the enzymatic machinery to attack the phthalate core of 4-aminophthalate.
Furthermore, the microbial degradation of compounds containing amino acids has been observed. The bacterial strain B-9, identified with 99% similarity to Sphingosinicella microcystinivorans Y2, is known for its ability to degrade microcystin (B8822318) and other compounds containing amino acids. mdpi.comnih.gov This strain utilizes hydrolytic enzymes to break down amide and ester bonds. mdpi.comnih.gov Given that this compound contains an amino group, it is plausible that microorganisms with similar enzymatic capabilities could initiate its degradation. The degradation of aromatic compounds can proceed through various mechanisms, often involving CoA thioesters and ring cleavage by hydrolysis. nih.gov
Table 1: Microorganisms Involved in the Degradation of Phthalate-Related Compounds
| Microorganism | Degraded Compound(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Bacillus thuringiensis | Dimethyl, diethyl, dipropyl, and dibutyl phthalate mixture | Achieved 82–96% degradation under optimal conditions (pH 7, 30°C). | researchgate.net |
| Bacillus sp. | Synthetic musks and UV filters (hydrophobic emerging contaminants) | Aerobic strains isolated from marine sediments showed the ability to biodegrade these compounds. | ifremer.fr |
| Sphingosinicella microcystinivorans strain B-9 | Amino acid-containing compounds (e.g., ochratoxin A) | Possesses hydrolytic enzymes (esterases, proteases) capable of cleaving amide and ester bonds. | mdpi.comnih.gov |
| Fusarium oxysporum f. sp. pisi | Dipropyl phthalate | Utilizes cutinase for degradation. | tandfonline.com |
Chemical Transformation and Photodegradation in Environmental Matrices
Beyond microbial action, chemical transformations, particularly those driven by light (photodegradation), play a crucial role in the environmental fate of organic compounds. wikipedia.org Photodegradation involves the alteration of a material's chemical structure by light, often in combination with air, leading to oxidation and hydrolysis. wikipedia.org
For aromatic compounds, this process can be significant. The presence of UV-absorbing groups, such as aromatic rings, can make a molecule susceptible to UV degradation. wikipedia.org In the case of this compound, its aromatic structure suggests a potential for photodegradation. Research on related compounds shows that luminescence can occur from excited aminophthalate anions generated during the photodegradation of quinones under UV irradiation. nii.ac.jpsci-hub.se This indicates that the aminophthalate structure can be photochemically active.
Heterogeneous photocatalysis is an advanced oxidation process that uses a semiconductor catalyst (like TiO₂ or Nb₂O₅) and light to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (•O₂⁻). nih.govmdpi.com These radicals can mineralize a wide range of organic pollutants. mdpi.com Studies on the photocatalytic degradation of dyes have shown that superoxide anion radicals and positive holes (h⁺) are often the main reactive species responsible for breaking down the pollutants. nih.govmdpi.com While not tested directly on this compound, this technology represents a potential pathway for its abiotic degradation in contaminated water.
Metabolites and Degradation Products Identification
Identifying the intermediate and final products of degradation is essential for understanding the complete environmental impact of a compound. While a definitive degradation pathway for this compound is not available in the reviewed literature, studies on related compounds provide clues to potential metabolites.
The microbial degradation of phthalate esters typically begins with the hydrolysis of the ester bonds, releasing the corresponding alcohol and phthalic acid. For example, the transformation of dimethyl phthalate esters can result in their respective monoesters. turi.org In a similar vein, the degradation of dipropyl phthalate has been studied, though the specific breakdown products were not detailed in the provided search results. tandfonline.com
For this compound itself, microbial or chemical degradation would likely target the carboxyl groups and the amino group, in addition to potential cleavage of the aromatic ring. The initial steps could involve decarboxylation or deamination. Subsequent steps, particularly under aerobic microbial degradation, would likely involve hydroxylation of the aromatic ring, followed by ring cleavage, a common strategy for breaking down aromatic compounds. nih.gov
In the context of immunoassays developed for detecting phthalates, dipropyl this compound (DPrAP) was synthesized as a hapten. tandfonline.com While this is a synthetic derivative and not a degradation product, it highlights that the core aminophthalate structure can be modified at the carboxyl groups.
Potential for Bioremediation Technologies (based on enzymatic activities)
Bioremediation, which utilizes microorganisms or their enzymes to detoxify pollutants, is considered an effective and eco-friendly approach to waste management. ijfans.orgnih.gov The specificity of enzymes makes enzymatic bioremediation a particularly promising strategy, as it can operate under a wide range of conditions and can be more efficient than using whole microbial cells. semanticscholar.orgnih.gov
The enzymatic degradation of this compound would likely involve several classes of enzymes.
Hydrolases : This class of enzymes, which includes esterases, lipases, and amidases, is crucial for the initial breakdown of many pollutants. nih.govresearchgate.net Esterases could hydrolyze esterified derivatives of this compound, while amidases could potentially act on the amino group or related amide linkages in precursor or related molecules. The bacterial strain B-9, for instance, uses hydrolytic enzymes to degrade compounds with amide and ester bonds. mdpi.com
Oxidoreductases : Enzymes like oxygenases and peroxidases are fundamental in the degradation of aromatic compounds. nih.govsemanticscholar.org Oxygenases introduce oxygen atoms into the aromatic ring, destabilizing it and preparing it for cleavage. This is a classic strategy used by aerobic bacteria to mineralize aromatic pollutants. nih.gov
Laccases : These enzymes have shown broad substrate specificity and are capable of degrading a variety of phenolic compounds and aromatic amines, making them strong candidates for the bioremediation of pollutants like this compound. semanticscholar.org
The potential for bioremediation is supported by the existence of bacteria, such as Bacillus thuringiensis, that can effectively degrade mixtures of phthalate esters. researchgate.net Harnessing the enzymes from such organisms could lead to the development of targeted bioremediation technologies for water and soil contaminated with phthalate derivatives. Further research could focus on isolating and engineering enzymes with high specificity and efficiency for this compound. nih.gov
Table 2: Potential Enzymes for Bioremediation of Aminophthalate-Related Compounds
| Enzyme Class | Specific Enzyme Type | Potential Action on this compound or Derivatives | Reference(s) |
|---|---|---|---|
| Hydrolases | Esterase, Lipase | Hydrolysis of phthalate ester bonds in related compounds. | tandfonline.comnih.govresearchgate.net |
| Protease/Amidase | Cleavage of amide bonds in related amino-containing compounds. | mdpi.comijfans.org | |
| Oxidoreductases | Oxygenase | Hydroxylation and cleavage of the aromatic ring. | nih.govnih.gov |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 4-aminophthalate. wikipedia.orgscispace.comnih.gov DFT is a computational method used to investigate the electronic structure of many-body systems, making it a popular and versatile tool in chemistry and materials science. wikipedia.orgyoutube.com
The electronic structure of a molecule governs its chemical behavior and spectroscopic properties. For this compound and its derivatives, quantum chemical calculations are used to predict these properties. researchgate.net The molecule's structure consists of a phthalimide (B116566) backbone with an amino group at the 4-position, creating an aromatic heterocyclic compound.
Calculations often focus on the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial indicators of chemical stability and reactivity. rasayanjournal.co.inajol.info A lower energy gap generally correlates with higher chemical reactivity and is important for understanding charge transfer within the molecule. researchgate.netajol.info For instance, in related imidazoline (B1206853) derivatives, a lower energy gap and higher HOMO energy were associated with better performance in specific applications. ajol.info
This compound is the emitting species in the well-known luminol (B1675438) chemiluminescence reaction, where an excited state of 3-aminophthalate (B1234034) is produced. libretexts.orgwikipedia.org Theoretical studies on aminophthalate anions have been conducted to understand their photophysical properties, including fluorescence. researchgate.netresearchgate.net These studies rationalize the luminescence characteristics by calculating the electronic transitions between different states. The amino group plays a significant role in the molecule's fluorescent properties through its involvement in hydrogen bonding and other interactions that influence its photophysical behavior.
Table 1: Calculated Electronic Properties of Imidazoline Derivatives (Example Data)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Global Softness |
|---|---|---|---|---|
| HDM (Geometry Optimization) | -4.273 | 0.161 | 4.434 | 0.45 |
| HDE (Geometry Optimization) | -4.349 | 0.127 | 4.476 | 0.45 |
| HDM (at 353 K) | -4.152 | -0.328 | 3.824 | 0.52 |
| HDE (at 353 K) | -4.607 | -0.523 | 4.084 | 0.49 |
This table presents example data from a study on related imidazoline derivatives to illustrate the types of parameters calculated using quantum chemical methods. ajol.info HDM and HDE are abbreviations for specific derivatives studied.
Computational chemistry is a powerful tool for studying the mechanisms and energy landscapes of chemical reactions. This includes calculating the energies of reactants, products, and intermediates, as well as identifying and characterizing transition states. mdpi.com
For example, in the synthesis of substituted 3-aminophthalates via a Diels-Alder reaction, DFT calculations were used to determine the activation energies (Gibbs free energies) for the cycloaddition step and the subsequent elimination of CO2. mdpi.com These calculations revealed that the energy barrier for the CO2 elimination is significantly lower than that for the initial cycloaddition. mdpi.com The analysis of the Global Electron Density Transfer (GEDT) at the transition state helps to understand the electronic mechanism of the reaction, confirming the expected flow of electron density from the diene to the dienophile in normal electron-demand reactions. mdpi.com
In the context of luminol chemiluminescence, the reaction pathway involves the formation of a hydroperoxide intermediate which then decomposes through a tricyclic endoperoxide transition state to yield the excited state of 3-aminophthalate. libretexts.org Theoretical modeling of this process helps to elucidate the energetics and structural changes occurring during this complex reaction sequence.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide insights into the dynamic behavior of molecules and materials over time. alliedacademies.orgvalencelabs.com These techniques are essential for understanding conformational preferences and intermolecular interactions that dictate macroscopic properties.
Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.org The stability of these conformers is influenced by factors like steric hindrance and torsional strain. libretexts.org For a molecule like this compound, understanding its preferred conformation is crucial as it affects how it interacts with other molecules. sastra.edu
Intermolecular interactions, such as hydrogen bonds and π-π stacking, are critical in determining the structure and properties of molecular crystals and biological systems. sastra.edudcu.ie In related aromatic compounds, crystal structure analysis combined with computational modeling has shown that C-H···O interactions and extensive ring-stacking are dominant features. dcu.ie The strength and geometry of these interactions guide molecular recognition and self-assembly processes. sastra.edu For instance, studies on amino alcohols have shown how competing intramolecular and intermolecular hydrogen bonds (e.g., with water) can influence the molecule's final conformation. nih.gov
Table 2: Common Intermolecular Interactions
| Interaction Type | Description | Significance |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O) and another nearby electronegative atom. | Strong, directional interaction crucial for molecular recognition and crystal packing. sastra.edu |
| π-π Stacking | Noncovalent interaction between aromatic rings. Can be face-to-face or offset. | Important for the stabilization of structures in materials and biological systems. sastra.edudcu.ie |
| van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules. | Contribute to the overall stability of molecular assemblies. sastra.edu |
4-Aminophthalic acid and its derivatives are used as monomers in the synthesis of high-performance polymers like polyimides. tandfonline.com Molecular dynamics (MD) simulations are employed to predict the behavior and properties of the resulting polymer chains. mdpi.comuc.edu These simulations model the movement of atoms over time, providing insights into properties like glass transition temperature, mechanical strength, and viscosity. arxiv.orgnih.govresearchgate.net
Structure-Activity Relationship (SAR) Investigations for Chemical Reactivity
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its reactivity or biological activity. For this compound and its derivatives, computational methods can be used to establish SAR for chemical reactivity.
By calculating various quantum chemical descriptors, it is possible to predict the most reactive sites within a molecule. rasayanjournal.co.in Descriptors such as Fukui functions and atomic charges can identify which atoms are most susceptible to electrophilic or nucleophilic attack. rasayanjournal.co.inajol.info For example, in related heterocyclic compounds, the N=C-N region of the imidazoline ring was identified as a primary active site for adsorption on a metal surface. ajol.info
SAR studies on phthalimide derivatives have shown that introducing different substituents on the aromatic ring or modifying the amine group can significantly alter their chemical and biological properties. These computational predictions can guide synthetic efforts to create new derivatives of this compound with enhanced reactivity for specific applications, such as in the development of new polymers or functional materials.
Future Research Directions and Emerging Areas
Development of Next-Generation Synthetic Methodologies
Historically, the synthesis of 4-aminophthalic acid has presented challenges, primarily due to the compound's instability in its pure, free acid form. tandfonline.comtandfonline.com The conventional method involves the nitration of phthalic acid or phthalic anhydride (B1165640), followed by the reduction of the resulting 4-nitrophthalic acid. tandfonline.comontosight.ai To circumvent the instability, researchers have often utilized its more stable dimethyl ester derivative, which is prepared by esterifying the nitro acid before the reduction step. tandfonline.comtandfonline.com Another documented route involves the hydrolysis of 4-aminophthalimide (B160930). tandfonline.comtandfonline.com
Future research will likely focus on developing more direct, efficient, and scalable synthetic routes that yield high-purity 4-aminophthalate while minimizing waste, in line with green chemistry principles. researchgate.net Key areas of exploration include:
Catalytic Hydrogenation: Investigating novel catalytic systems for the reduction of 4-nitrophthalic acid that offer higher selectivity and yield, avoiding harsh reducing agents like tin or stannous chloride. tandfonline.com
Flow Chemistry: The development of continuous flow processes could offer better control over reaction parameters, improve safety, and allow for the in-situ generation and immediate use of the potentially unstable 4-aminophthalic acid, thereby preventing degradation. lancs.ac.uk
Protecting Group Strategies: Research into more advanced and easily removable protecting groups for the carboxylic acid functionalities could streamline the synthesis and purification processes, leading to more robust and versatile synthetic protocols.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₇NO₄ | ontosight.aisigmaaldrich.combiosynth.com |
| Molecular Weight | 181.15 g/mol | sigmaaldrich.combiosynth.comchemicalbook.in |
| Appearance | White to beige crystalline powder | ontosight.aichemicalbook.inchemdad.com |
| Melting Point | 344 °C (decomposes) | sigmaaldrich.combiosynth.comchemdad.com |
| CAS Number | 5434-21-9 | sigmaaldrich.comchemicalbook.inchemdad.com |
| Solubility | Slightly soluble in water | ontosight.ai |
Advanced Applications in Smart Materials and Nanotechnology
The bifunctional nature of this compound makes it an excellent candidate as a monomer or ligand in the synthesis of advanced functional materials. Emerging applications are centered on its ability to impart specific chemical and physical properties to polymers, coordination compounds, and nanomaterials.
High-Performance Polyimides: 4-Aminophthalic acid and its anhydride are AB-type monomers used in synthesizing polyimides (PIs). tandfonline.comtandfonline.com These polymers are known for their exceptional thermal stability and mechanical strength. idu.ac.id Future work could focus on creating novel PIs with tailored properties, such as enhanced solubility and processability for applications in microelectronics and aerospace. tandfonline.comidu.ac.id
Photoluminescent Coordination Polymers: Isomers such as 5-aminoisophthalic acid are used to construct lanthanide-based coordination polymers (LnCPs) and metal-organic frameworks (MOFs). mdpi.com These materials exhibit interesting photoluminescent properties, which can be harnessed for chemical sensing of metal ions, antibiotics, and nitroaromatic compounds. mdpi.com Research is expanding to include this compound to create new CPs with unique structural and luminescent characteristics for advanced sensors and optical devices. mdpi.com
Functionalized Nanomaterials: The compound serves as a versatile ligand for modifying the surface of nanomaterials. It has been used to create immunizing haptens for developing immunoassays based on gold nanoparticles for the detection of phthalates. researchgate.net It is also used as an axial ligand to functionalize zirconium phthalocyanine (B1677752) complexes, creating photoactive materials that can be bonded to carriers like graphite (B72142) oxide for potential use in photodynamic therapy or as antibacterial agents. researchgate.netresearchgate.netresearchgate.net The chemiluminescent properties of the related 3-aminophthalate (B1234034), the light-emitter from luminol (B1675438), inspire the development of new biosensors where this compound derivatives could be used to create novel chemiluminescent probes. researchgate.netresearchgate.netmdpi.comresearchgate.net
Table 2: Emerging Applications of this compound in Advanced Materials
| Application Area | Material Type | Function/Use | Key Research Findings | Reference |
|---|---|---|---|---|
| Electronics & Aerospace | Polyimides (PIs) | High-temperature structural polymer | AB-type monomer for PIs with excellent thermal stability. tandfonline.comidu.ac.id | tandfonline.comidu.ac.id |
| Chemical Sensing | Lanthanide Coordination Polymers (LnCPs) | Photoluminescent sensor | Isomers form CPs that can detect ions and organic molecules through changes in luminescence. mdpi.com | mdpi.com |
| Biomedical Diagnostics | Functionalized Nanoparticles | Immunoassay component | Used as a hapten to generate antibodies for nanoparticle-based visual detection assays. researchgate.net | researchgate.net |
| Photoactive Materials | Phthalocyanine Complexes | Photosensitizer | Acts as an axial ligand to create photoactive complexes for potential medical applications. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Biosensing | Chemiluminescent Probes | Analyte detection | Derivatives are being explored for new chemiluminescence systems for detecting biological molecules. mdpi.comnih.gov | mdpi.comnih.gov |
Expansion into Sustainable Chemistry and Circular Economy Concepts
The principles of sustainable chemistry and the circular economy emphasize minimizing waste, using renewable resources, and designing products for longevity and recyclability. researchgate.net this compound is positioned to contribute to these goals.
Future research in this area will focus on:
Bio-based Feedstocks: Exploring synthetic pathways that start from bio-derived platform chemicals rather than petroleum-based phthalic anhydride. This would significantly improve the sustainability profile of any materials derived from this compound.
Designing for Recyclability: Developing polyimides and other polymers from this compound that are designed for chemical recycling. This involves creating polymers with cleavable linkages that would allow for the recovery of the monomer for reuse, closing the loop and contributing to a circular economy.
Greener Synthesis Conditions: The adoption of techniques like microwave-assisted synthesis, which has been used for related coordination polymers, can reduce reaction times and energy consumption, aligning with the goals of sustainable chemistry. mdpi.com
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
The full potential of this compound will be unlocked through collaborative, interdisciplinary research that spans chemistry, materials science, and environmental science. jmaterenvironsci.comacs.org
Chemistry & Materials Science: The synthesis of novel this compound derivatives (chemistry) is the foundational step for creating new polymers and nanomaterials with precisely controlled properties like conductivity, porosity, and thermal resistance (materials science). idu.ac.idphdportal.com
Materials Science & Environmental Science: The advanced materials developed can be applied to solve pressing environmental problems. For example, MOFs or coordination polymers synthesized using this compound could be designed for the selective adsorption and removal of pollutants from water. mdpi.comacs.org Similarly, sensors built from these materials can be used for the sensitive and real-time monitoring of environmental contaminants. researchgate.net
Chemistry & Environmental Science: The development of highly sensitive analytical methods, such as immunoassays and chemiluminescent probes based on this compound derivatives, directly addresses the need for better environmental monitoring tools. researchgate.netnih.gov This synergy allows for the detection of trace levels of pollutants, aiding in environmental protection and remediation efforts.
This interdisciplinary approach ensures that the fundamental chemical innovation with this compound is translated into functional materials that address real-world challenges, particularly in the environmental sector.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 4-Aminophthalate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound derivatives typically involves condensation reactions. For example, polyimide synthesis using 4-Aminophthalic Anhydride requires precise stoichiometric ratios of diamine and dianhydride monomers under inert atmospheres (e.g., nitrogen) at 150–200°C . Solvent choice (e.g., dimethylacetamide) and controlled heating rates (1–2°C/min) are critical to avoid premature cyclization. Yield optimization often involves post-synthesis purification via recrystallization or column chromatography, with yields reported between 60–85% depending on monomer purity .
Q. How can researchers characterize the purity and structural integrity of synthesized this compound derivatives?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- FTIR : Confirm the presence of characteristic imide carbonyl stretches (~1780 cm⁻¹ and ~1720 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.0–8.5 ppm) and amine/acid functional groups .
- HPLC : Assess purity (>95% is standard for publication) using C18 columns with UV detection at 254 nm .
- Elemental Analysis : Validate empirical formulas (e.g., C₈H₅NO₄ for 4-Aminophthalic acid) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact.
- Work in fume hoods to avoid inhalation of fine particulates.
- Store in airtight containers away from oxidizers; degradation products (e.g., phthalic anhydride) may form under humidity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Cross-validate findings using:
- Computational Modeling : Compare experimental NMR/IR data with DFT-calculated spectra (software: Gaussian, ORCA) .
- Crystallography : Resolve ambiguous peaks via single-crystal X-ray diffraction to confirm bond angles and tautomeric forms .
- Inter-laboratory Collaboration : Share samples with specialized facilities (e.g., synchrotrons) for high-resolution analysis .
Q. What strategies address conflicting bioactivity data in studies involving this compound analogs?
- Methodological Answer :
- Dose-Response Analysis : Use standardized assays (e.g., MTT for cytotoxicity) with positive/negative controls (e.g., IC₅₀ values reported in μM ranges) .
- Batch Consistency : Verify compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Bayesian inference) to reconcile data across studies, accounting for variables like cell line heterogeneity .
Q. What computational approaches predict the environmental fate of this compound metabolites?
- Methodological Answer :
- QSAR Models : Estimate biodegradation half-lives using EPI Suite or TEST software .
- Molecular Dynamics Simulations : Analyze hydrolysis pathways in aqueous environments (force fields: AMBER, CHARMM) .
- High-Throughput Screening : Use LC-MS/MS to track metabolite formation in simulated ecosystems (e.g., OECD 308 sediment-water systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
